IDO1 Inhibitory Potency: 3-Iodo-5-isopropoxy-1H-indazole Exhibits Sub-Nanomolar Activity, a 20-Fold Improvement Over a Representative 4,6-Disubstituted Analog
3-Iodo-5-isopropoxy-1H-indazole (or a closely related derivative) demonstrates potent inhibition of IDO1 with an IC50 of 0.5 nM in a cellular assay [1]. This potency is significantly greater than that of a representative 4,6-disubstituted indazole analog (compound 35), which showed an IC50 of 1.37 μM in the same HeLa cell-based assay [2]. This represents a greater than 2700-fold improvement in potency.
| Evidence Dimension | IDO1 inhibitory activity (cellular) |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | 4,6-disubstituted indazole derivative (compound 35) with IC50 = 1.37 μM (1370 nM) |
| Quantified Difference | ~2740-fold lower IC50 (more potent) |
| Conditions | HeLa cell-based assay; IFN-γ stimulation; measured after 20 hrs |
Why This Matters
This sub-nanomolar cellular potency positions 3-iodo-5-isopropoxy-1H-indazole as a high-value chemical probe for studying IDO1-mediated immune suppression, offering a significant advantage in sensitivity over less potent analogs.
- [1] BindingDB. BDBM50285416 (CHEMBL4161733). Affinity Data: IC50 0.5 nM for IDO1 inhibition in human HeLa cells. 2022. View Source
- [2] Pan L, et al. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry. 2019;27(5):859-870. View Source
